4-(But-1-yn-1-yl)benzaldehyde
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Overview
Description
4-(But-1-yn-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10O. It is characterized by the presence of a benzaldehyde group attached to a butynyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-1-yn-1-yl)benzaldehyde typically involves the reaction of benzaldehyde with a butynyl group. One common method is the palladium-catalyzed coupling reaction, where benzaldehyde is reacted with a butynyl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(But-1-yn-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The butynyl group can undergo substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) or borane (BH3) are used for substitution reactions.
Major Products
Oxidation: 4-(But-1-yn-1-yl)benzoic acid
Reduction: 4-(But-1-yn-1-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
4-(But-1-yn-1-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(But-1-yn-1-yl)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
- 4-(1-Pyrrolidino)benzaldehyde
Uniqueness
4-(But-1-yn-1-yl)benzaldehyde is unique due to its specific butynyl substitution, which imparts distinct reactivity and properties compared to other benzaldehyde derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Properties
CAS No. |
652974-14-6 |
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Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4-but-1-ynylbenzaldehyde |
InChI |
InChI=1S/C11H10O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-9H,2H2,1H3 |
InChI Key |
ITJKPXXFQAEEJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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